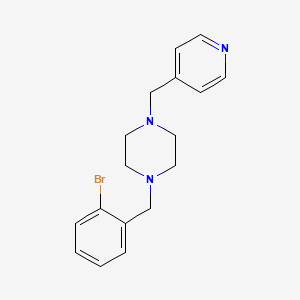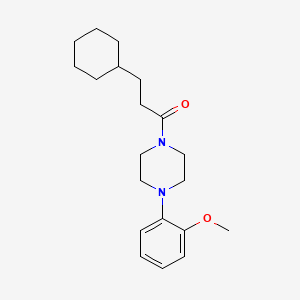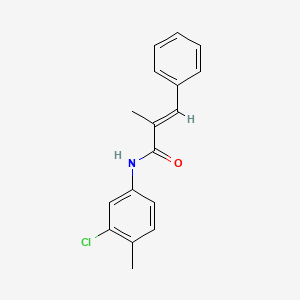
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide, also known as CMMPA, is a chemical compound that belongs to the acrylamide family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast and lung cancer. N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has also been investigated for its anti-inflammatory and analgesic properties. In addition, N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has been explored for its potential use as a building block in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide may also interact with specific receptors in the body, leading to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide can induce apoptosis, or programmed cell death, in cancer cells. This compound also exhibits anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of certain enzymes and receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide research. One area of interest is the development of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide-based materials with unique properties, such as optical or electronic properties. Another direction is to investigate the potential of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide and how it interacts with specific enzymes and receptors in the body.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The synthesis method has been optimized to achieve high yields and purity of the compound. N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide has shown promising results in inhibiting cancer cell growth, exhibiting anti-inflammatory and analgesic effects, and has potential for use in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide involves the reaction between 3-chloro-4-methylbenzaldehyde and 2-methyl-3-phenylacrylic acid in the presence of a base catalyst. The reaction yields N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylacrylamide as a white crystalline solid with a melting point of 141-143°C. This method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-15(11-16(12)18)19-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQWHCQKQXPACG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

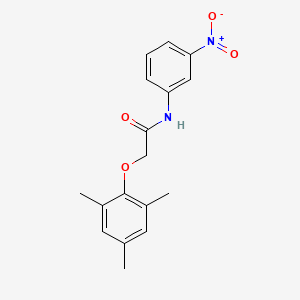
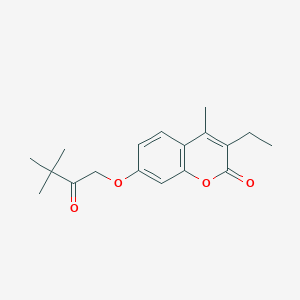
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)
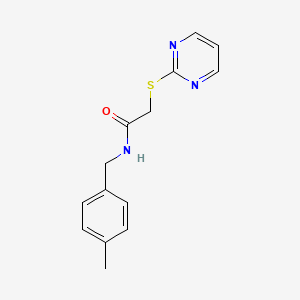
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
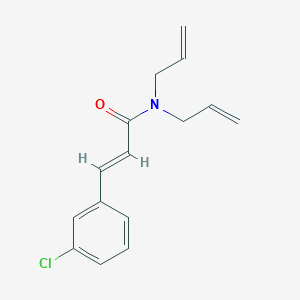

![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
